molecular formula C26H24N4O2S2 B12172302 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-phenylmethylidene]acetohydrazide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-phenylmethylidene]acetohydrazide

Cat. No.: B12172302
M. Wt: 488.6 g/mol
InChI Key: PGYAEXTVUPOBKU-DICXZTSXSA-N
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Description

(E)-N’-benzylidene-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylidene group, a thienopyrimidine core, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thienopyrimidine-4-ones . This intermediate is then reacted with benzaldehyde derivatives under acidic conditions to form the benzylidene group. The final step involves the reaction of the thienopyrimidine derivative with acetohydrazide under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzylidene derivatives

    Substitution: Substituted thienopyrimidine derivatives

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth . For example, it may inhibit DNA synthesis and repair enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-benzylidene-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is unique due to its combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications. The presence of the thienopyrimidine core, benzylidene group, and acetohydrazide moiety makes it a versatile compound for further chemical modifications and applications .

Properties

Molecular Formula

C26H24N4O2S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N4O2S2/c1-17-11-13-19(14-12-17)30-25(32)23-20-9-5-6-10-21(20)34-24(23)28-26(30)33-16-22(31)29-27-15-18-7-3-2-4-8-18/h2-4,7-8,11-15H,5-6,9-10,16H2,1H3,(H,29,31)/b27-15-

InChI Key

PGYAEXTVUPOBKU-DICXZTSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CC=C4)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CC=C4)SC5=C3CCCC5

Origin of Product

United States

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